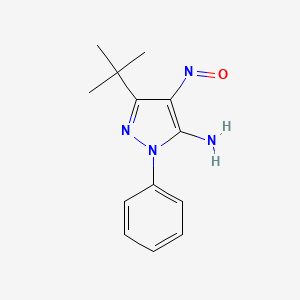

3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

Description

Historical Context of Pyrazole Chemistry

The foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this class of compounds. Knorr's initial discovery emerged from his attempts to synthesize quinoline derivatives with antipyretic activity, which accidentally led to the formation of antipyrine, a compound that demonstrated analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for what would become one of the most extensively studied groups of compounds among the azole family. The historical significance of Knorr's work extended beyond the initial discovery, as it opened new avenues for exploring heterocyclic compounds with diverse biological and chemical properties.

Following Knorr's groundbreaking work, German chemist Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole synthesis from acetylene and diazomethane. This methodology represented a crucial advancement in the field, providing researchers with practical approaches to access pyrazole derivatives. The evolution of pyrazole chemistry throughout the late nineteenth and early twentieth centuries established the theoretical and practical frameworks that would later enable the synthesis of complex derivatives such as this compound. The historical progression from simple pyrazole structures to sophisticated multi-substituted derivatives reflects the maturation of synthetic organic chemistry and the increasing sophistication of molecular design principles.

The development of pyrazole chemistry has been characterized by continuous methodological innovations and expanding applications across multiple scientific disciplines. Early researchers recognized that pyrazole derivatives possessed unique reactivity patterns due to the presence of two adjacent nitrogen atoms in the five-membered ring system. This structural feature conferred distinctive chemical properties that could be exploited for various synthetic transformations and applications. The historical context of pyrazole chemistry provides essential background for understanding the significance of contemporary research on specialized derivatives such as nitrosopyrazoles, which represent advanced applications of fundamental pyrazole chemistry principles.

Significance of Nitrosopyrazoles in Chemical Research

Nitrosopyrazoles occupy a unique position within the broader landscape of nitrogen-containing heterocycles due to their distinctive electronic and steric properties. The nitroso functional group introduces significant changes to the electronic distribution within the pyrazole ring system, creating opportunities for novel reactivity patterns and molecular interactions. Research investigations have demonstrated that the incorporation of nitroso substituents into pyrazole frameworks can dramatically alter the chemical behavior of these compounds, leading to enhanced reactivity toward specific chemical transformations and improved performance in various applications.

The significance of nitrosopyrazoles in chemical research extends beyond their fundamental chemical properties to encompass their potential applications in materials science and synthetic chemistry. Studies have shown that 3,5-dialkyl-4-nitrosopyrazoles exhibit distinctive spectroscopic properties that can be systematically modulated through structural modifications. These findings have important implications for the development of specialized chemical probes and materials with tailored properties. The ability to fine-tune the electronic and steric characteristics of nitrosopyrazoles through strategic substitution patterns makes them valuable tools for investigating structure-property relationships in heterocyclic systems.

Contemporary research on nitrosopyrazoles has revealed their potential utility as intermediates in complex synthetic sequences and as building blocks for the construction of larger molecular architectures. The unique reactivity profile of the nitroso group enables selective chemical transformations that would be difficult to achieve with other functional groups. This selectivity is particularly valuable in the synthesis of complex molecules where multiple functional groups must be manipulated independently. The development of efficient synthetic routes to nitrosopyrazole derivatives has therefore become an important research objective, driving innovations in synthetic methodology and expanding the accessible chemical space for these compounds.

Structural Classification within Pyrazole Derivatives

The compound this compound belongs to a specialized class of pyrazole derivatives characterized by multiple substituents that each contribute distinct electronic and steric effects to the overall molecular architecture. The structural classification of this compound requires consideration of its five-membered heterocyclic core, which contains three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. This fundamental pyrazole framework provides the basic structural foundation upon which the various substituents exert their influence on chemical reactivity and physical properties.

| Structural Position | Substituent | Electronic Effect | Steric Effect |

|---|---|---|---|

| Position 1 | Phenyl group | Electron-withdrawing | Moderate hindrance |

| Position 3 | tert-Butyl group | Electron-donating | High hindrance |

| Position 4 | Nitroso group | Electron-withdrawing | Moderate hindrance |

| Position 5 | Amino group | Electron-donating | Low hindrance |

The tert-butyl substituent at position 3 represents a sterically demanding group that significantly influences the three-dimensional structure of the molecule. This bulky alkyl group creates substantial steric hindrance that can affect both the chemical reactivity and the conformational preferences of the compound. Research has demonstrated that tert-butyl groups in pyrazole derivatives can moderate the effects of other substituents due to their steric bulk, leading to distinctive reactivity patterns compared to less hindered analogues. The presence of the tert-butyl group also enhances the lipophilicity of the molecule, which can influence its physical properties and potential applications.

The nitroso functionality at position 4 introduces a unique reactive center that distinguishes this compound from other pyrazole derivatives. The nitroso group possesses both electrophilic and nucleophilic character, depending on the reaction conditions and the nature of the reacting partners. This dual reactivity profile makes nitrosopyrazoles valuable synthetic intermediates for accessing diverse chemical transformations. The positioning of the nitroso group between the amino and tert-butyl substituents creates an interesting electronic environment where electron-donating and electron-withdrawing effects are balanced, potentially leading to unique reactivity patterns.

Research Scope and Academic Significance

The academic significance of this compound extends across multiple research domains, reflecting the interdisciplinary nature of contemporary chemical research. This compound serves as a valuable model system for investigating fundamental questions about structure-property relationships in heterocyclic compounds, particularly with respect to the effects of multiple substituents on chemical reactivity and physical properties. The unique combination of substituents present in this molecule provides researchers with opportunities to study how different functional groups interact synergistically or antagonistically within a single molecular framework.

Research investigations involving this compound have contributed to the broader understanding of nitrosopyrazole chemistry and have provided insights into synthetic strategies for accessing complex heterocyclic architectures. The molecular formula of C₁₃H₁₆N₄O and molecular weight of 244.29 daltons position this compound within an accessible size range for various analytical techniques and synthetic manipulations. These physical parameters make the compound suitable for detailed spectroscopic studies and mechanistic investigations that can provide fundamental insights into the behavior of nitrosopyrazole systems.

The research scope encompassing this compound includes both fundamental studies aimed at understanding its chemical properties and applied research focused on developing practical applications for this compound. Fundamental research has examined the spectroscopic properties, electronic structure, and reactivity patterns of this compound, contributing to the theoretical understanding of nitrosopyrazole chemistry. Applied research has explored potential uses of this compound as a synthetic intermediate, a chemical probe, or a building block for more complex molecular architectures. The intersection of fundamental and applied research approaches has created a rich research landscape that continues to yield new insights and applications.

Properties

IUPAC Name |

5-tert-butyl-4-nitroso-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-13(2,3)11-10(16-18)12(14)17(15-11)9-7-5-4-6-8-9/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQIPPKUZKYEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1N=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine, a compound within the pyrazole family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H16N4O

- Molecular Weight : 244.29 g/mol

- CAS Number : 1186195-29-8

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives have shown significant inhibition of nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) release in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Antibacterial and Antifungal Activities

In vitro studies have demonstrated that certain pyrazole derivatives possess antibacterial and antifungal activities. These compounds disrupt bacterial cell membranes, leading to cell lysis and death . The antifungal activity against phytopathogenic fungi has also been reported, with some derivatives showing superior efficacy compared to standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. Modifications at specific positions on the pyrazole ring can enhance activity against targeted biological pathways. For example:

- Substituents : The presence of bulky groups like tert-butyl increases lipophilicity, potentially improving bioavailability.

- Nitroso Group : The nitroso functional group may play a critical role in mediating biological interactions, influencing both pharmacodynamics and pharmacokinetics.

Case Studies

- Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited potent antitumor activity against melanoma cells, with IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Mechanism : Research indicated that certain derivatives effectively inhibited LPS-induced inflammation in macrophages, reducing pro-inflammatory cytokine levels significantly .

Data Table: Biological Activities of Related Pyrazole Derivatives

Scientific Research Applications

Introduction to 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

This compound is a nitrogen-containing heterocyclic compound with significant potential in various scientific research applications. Its unique structure, characterized by a nitroso group and a pyrazole ring, positions it as a candidate for diverse chemical and biological studies.

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of various pyrazole derivatives. These derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. For instance, the compound can participate in reactions to form more complex N-heterocycles through condensation and reduction processes, enhancing its utility in drug discovery .

Research has indicated that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antipyretic properties. The nitroso group in this compound may enhance these biological activities by influencing the compound's interaction with biological targets. Studies are ongoing to evaluate its efficacy against various diseases, including cancer and infectious diseases .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a standard reference material due to its well-defined chemical structure and stability. It can be employed in methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the analysis of complex mixtures containing pyrazole derivatives .

Material Science

In material science, compounds like this compound are explored for their potential use as precursors in the synthesis of polymers and other advanced materials. Their unique chemical properties can lead to materials with specific functionalities, such as enhanced thermal stability or electrical conductivity .

Case Study 1: Synthesis of Pyrazole Derivatives

A recent study demonstrated the efficient one-pot synthesis of various pyrazole derivatives starting from this compound through solvent-free conditions. The resulting compounds were characterized using NMR and mass spectrometry, showcasing their potential as bioactive agents .

In another study, researchers evaluated the anti-inflammatory properties of synthesized pyrazole derivatives that included the nitroso compound. The results indicated promising activity against inflammation markers, suggesting that modifications to the nitroso group could enhance therapeutic efficacy .

Data Tables

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Condensation | Solvent-free | Up to 88% |

| Reduction | Sodium borohydride | High yield |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

Key Observations:

- Nitroso vs. Nitro Groups: The nitroso group (-NO) in the target compound is less stable but more reactive than nitro (-NO₂) groups in analogs (e.g., 3-nitrophenyl derivatives) . This difference impacts applications: nitroso derivatives may act as ligands in metal complexes, while nitro-substituted pyrazoles are often prioritized for crystallographic studies due to their stability.

- Electronic Effects : The 4-fluorophenyl analog (MW: 233.28) exhibits higher lipophilicity (logP ~2.5 estimated), making it more suitable for biological membrane penetration compared to the nitroso derivative .

- Steric Effects : The tert-butyl group at position 3 in all analogs contributes to steric hindrance, reducing rotational freedom and enhancing thermal stability.

Structural and Supramolecular Features

- Hydrogen Bonding : The nitroso group in the target compound may form N–H···O hydrogen bonds (as seen in nitro analogs), but with shorter bond lengths (~2.0 Å vs. ~2.2 Å for nitro) due to higher electronegativity .

- Crystal Packing : The 3-nitrophenyl analog exhibits a layered structure stabilized by C–H···O interactions, while the 2-nitrophenyl derivative shows π-π stacking between aromatic rings .

Preparation Methods

Preparation Methods of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine

General Synthetic Strategy

The synthesis typically involves:

- Construction of the pyrazole core with appropriate substituents,

- Introduction of the tert-butyl and phenyl groups,

- Selective amination at position 5,

- Nitrosation at position 4.

A telescoping one-pot synthesis approach has been documented for related 5-amino-4-nitroso-1-alkyl-1H-pyrazole derivatives, which can be adapted for the phenyl and tert-butyl substituted analogs.

Key Synthetic Steps

Step 1: Formation of 1-phenyl-3-tert-butyl-pyrazole core

- Starting from substituted hydrazines and β-ketoesters or equivalent precursors,

- Alkylation at N1 with phenyl halides or phenyl-substituted reagents,

- Introduction of the tert-butyl group at C3 via alkylation or direct substitution.

Step 2: Amination at C5

- Amination is achieved by nucleophilic substitution or direct amination of the pyrazole ring,

- Use of amine sources such as hydrazine derivatives under controlled conditions.

Step 3: Nitrosation at C4

- Selective nitrosation is performed using nitrosating agents like sodium nitrite under acidic conditions,

- The reaction is carefully controlled to avoid over-nitrosation or side reactions.

Telescoping One-Pot Synthesis Approach

According to patent US8785656B2, a telescoping synthesis for 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts involves sequential addition of reagents without intermediate work-ups, improving yield and simplifying purification. The process includes:

| Step | Reagents/Conditions | Description |

|---|---|---|

| a) | Alkyl(alkoxymethylene)cyanoacetate + hydrazine derivative | Formation of 5-amino-4-alkoxycarbonyl-1-substituted pyrazole intermediate |

| b) | Hydrolysis and amination | Conversion to 5-amino-1-substituted-4-nitrosopyrazole |

| c) | Nitrosation | Introduction of nitroso group at C4 |

This method can be adapted for phenyl and tert-butyl substitutions by selecting appropriate alkylating agents and hydrazine derivatives.

Detailed Research Findings and Data

Reaction Conditions and Solvents

- Solvents used include n-propanol, dimethylformamide (DMF), tetrahydrofuran (THF), and others depending on the step.

- Reaction temperatures range from ambient to 80°C, optimized for each transformation.

- Ionic liquids such as hexafluorophosphate salt of 1-butyl-3-methylimidazolium may be used as alternative solvents to enhance reaction rates and selectivity.

Yield and Purity

- The telescoping one-pot synthesis yields high purity intermediates and final products by minimizing purification steps.

- Avoidance of intermediate isolation reduces losses and contamination.

Comparative Table of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for introducing the nitroso group at the 4-position of the pyrazole ring in 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine?

Methodological Answer: The nitroso group (-NO) can be introduced via nitrosation of the corresponding amine precursor. A typical approach involves:

- Step 1 : Synthesize the precursor 3-tert-butyl-4-amino-1-phenyl-1H-pyrazol-5-amine through cyclization of a β-keto ester with phenylhydrazine, followed by tert-butyl substitution .

- Step 2 : Treat the 4-amino intermediate with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or H₂SO₄) at 0–5°C to prevent overoxidation. Control pH and temperature rigorously to avoid diazonium salt formation .

- Validation : Confirm nitroso incorporation via IR (N=O stretch ~1500 cm⁻¹) and NMR (disappearance of NH₂ signals).

Q. How can crystallographic data refine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is critical for resolving bond lengths, angles, and nitroso-group geometry. Key steps:

- Crystal Growth : Use slow evaporation of a dichloromethane/hexane mixture.

- Data Collection : Employ a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL for small-molecule refinement. Expect triclinic symmetry (space group P1) with unit cell parameters similar to analogs like 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (a = 8.5 Å, b = 9.8 Å, c = 10.4 Å, α/β/γ ≈ 79–86°) .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O) using graph-set notation to understand packing motifs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR detects aromatic protons (δ 7.2–7.8 ppm for phenyl), tert-butyl (δ 1.4 ppm, singlet), and NH (δ 5–6 ppm, broad). ¹³C NMR confirms nitroso (C–NO at ~160 ppm) .

- IR : Look for N=O (1500 cm⁻¹) and NH stretches (3300–3400 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺, with fragmentation patterns confirming the tert-butyl group loss (e.g., m/z 233 → 177).

Advanced Research Questions

Q. How can discrepancies in analytical data (e.g., unexpected byproducts) be resolved during synthesis?

Methodological Answer:

- Chromatographic Separation : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate isomers or byproducts.

- LC-MS/MS : Identify impurities via high-resolution mass spectrometry and tandem MS fragmentation.

- Crystallographic Validation : Compare XRD data of the target compound with side products to confirm structural integrity .

- Mechanistic Insight : Adjust reaction conditions (e.g., stoichiometry of NaNO₂, pH) to suppress competing pathways like diazonium coupling .

Q. What computational methods predict the reactivity of the nitroso group in this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess nitroso-group electrophilicity. Calculate Fukui indices to identify reactive sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model nitroso-group stability.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by docking into active sites using AutoDock Vina.

Q. How do intermolecular hydrogen-bonding patterns influence the compound’s solid-state properties?

Methodological Answer:

- Graph-Set Analysis : Classify hydrogen bonds (e.g., N–H···O, C–H···π) using Etter’s notation (e.g., D for chains, R for rings).

- Thermal Analysis : Correlate hydrogen-bond strength (from XRD) with DSC/TGA data to predict melting points and stability.

- Solubility Prediction : Stronger H-bond networks reduce solubility in nonpolar solvents, guiding formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.